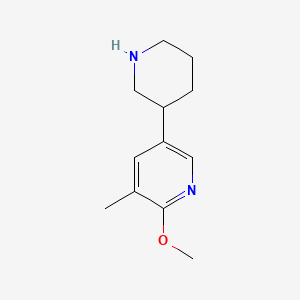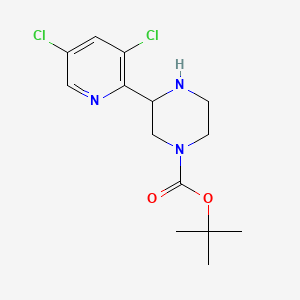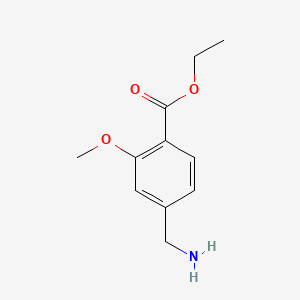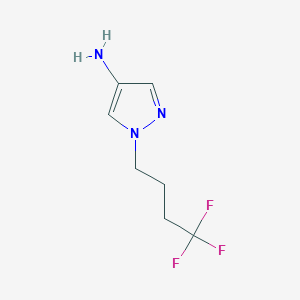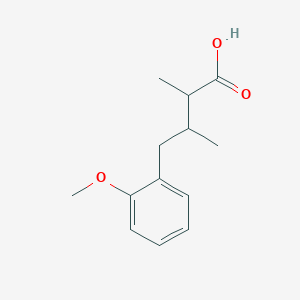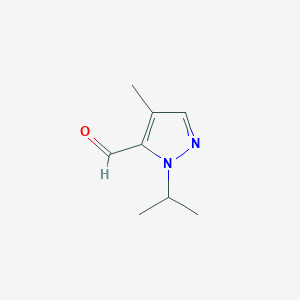
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Ethyl Group: The imidazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Attachment of the Propanamide Moiety: The final step involves the reaction of the ethyl-substituted imidazole with 2-bromo-2-methylpropionamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the amide group, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Products include ethyl imidazole carboxylic acid or aldehyde derivatives.
Reduction: Products include ethyl imidazole alcohols or amines.
Substitution: Products include various substituted imidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which mimics the histidine residue found in many proteins.
Medicine
Medically, the compound shows potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases. Its structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Ethyl-1h-imidazole: Lacks the propanamide moiety, making it less versatile in biological applications.
1-Methyl-2-ethylimidazole: Similar structure but different substitution pattern, affecting its reactivity and binding properties.
3-(1H-Imidazol-1-yl)-2-(methylamino)propanamide: Similar but without the ethyl group, which may alter its chemical and biological properties.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design and materials science, where such balance is crucial for activity and stability.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-8-12-4-5-13(8)6-7(11-2)9(10)14/h4-5,7,11H,3,6H2,1-2H3,(H2,10,14) |
InChIキー |
NVENGUDXZIXVDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CC(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


